An In-depth Technical Guide to 2-Iodo-N-methylbenzamide
An In-depth Technical Guide to 2-Iodo-N-methylbenzamide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and applications of 2-Iodo-N-methylbenzamide.
Introduction: Strategic Importance in Synthesis
2-Iodo-N-methylbenzamide is a halogenated aromatic amide that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-iodine atom on the benzene ring and an N-methylamide group, provides two key points of reactivity. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, making it a valuable building block in the construction of complex molecular architectures. This strategic importance is most notable in the field of medicinal chemistry, where it serves as a key precursor for pharmacologically active molecules.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for 2-Iodo-N-methylbenzamide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58084-22-3 | [1][2][3][4] |
| Molecular Formula | C₈H₈INO | [1][3][4] |
| Molecular Weight | 261.06 g/mol | [1][2][3][4] |
| Appearance | Solid (form may vary) | [5] |
| Melting Point | 125 - 128 °C (257 - 262 °F) | [6] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1][4] |
| logP (Octanol/Water Partition Coeff.) | 1.6508 | [4] |
Synthesis and Purification
The reliable synthesis of 2-Iodo-N-methylbenzamide is crucial for its application in further synthetic steps. A common and effective method involves the amidation of 2-iodobenzoic acid.
Conceptual Synthesis Workflow
The transformation from a carboxylic acid to a primary or secondary amide is a fundamental process in organic chemistry. The chosen methodology must activate the carboxylic acid for nucleophilic attack by the amine, in this case, methylamine.
Caption: General synthesis pathway for 2-Iodo-N-methylbenzamide.
Detailed Experimental Protocol: Amidation of 2-Iodobenzoic Acid
This protocol describes a robust method for synthesizing 2-Iodo-N-methylbenzamide via an acyl chloride intermediate.
Materials:
-
2-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in H₂O or 2M in THF)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Activation (Acyl Chloride Formation):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~5.0 eq), which also serves as the solvent.
-
Causality Insight: Using SOCl₂ in excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The byproducts, SO₂ and HCl, are gaseous and are easily removed, driving the reaction to completion.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed in a well-ventilated fume hood.
-
-
Amidation:
-
Dissolve the crude 2-iodobenzoyl chloride residue in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath. Causality Insight: This cooling is critical to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, preventing side reactions.
-
In a separate flask, prepare a solution of methylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.
-
Add the methylamine/base solution dropwise to the stirring acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Insight: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acidic starting material.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure 2-Iodo-N-methylbenzamide.
-
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are representative of what is expected for a successfully synthesized and purified sample.
| Technique | Expected Peaks / Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.9 ppm), N-H proton (broad singlet, may be exchangeable), and N-methyl protons (singlet or doublet if coupled to N-H, ~2.9 ppm). |
| ¹³C NMR | Carbonyl carbon (~168 ppm), aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift, ~95 ppm, and others in the ~128-140 ppm range), and the N-methyl carbon (~26 ppm).[1] |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O (amide I band) stretch (~1640 cm⁻¹), and N-H bend (amide II band) (~1540 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 261.[1][7] |
Chemical Reactivity and Synthetic Utility
The primary utility of 2-Iodo-N-methylbenzamide in drug development stems from the reactivity of its carbon-iodine bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing the complex scaffolds of modern pharmaceuticals.
Key Applications in Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
This versatility allows chemists to strategically build out molecular complexity from a common, readily available starting material.
Caption: Synthetic utility of 2-Iodo-N-methylbenzamide.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazards: 2-Iodo-N-methylbenzamide is harmful if swallowed and is suspected of causing genetic defects.[6] It may also cause skin and eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[6][9]
-
Handling: Use in a well-ventilated area or a fume hood.[8] Avoid generating dust.[8] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry place, protected from light, and in a tightly sealed container.[4] Store locked up.[6]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[6]
Conclusion
2-Iodo-N-methylbenzamide is a synthetically valuable building block, primarily due to the strategic placement of the iodo group, which facilitates a wide range of palladium-catalyzed cross-coupling reactions. Its well-defined physicochemical properties and established synthetic routes make it a reliable and crucial intermediate for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the development of novel and complex molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 615852, 2-Iodo-N-methylbenzamide. Retrieved from [Link].
-
Cheméo. Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methyl-. Retrieved from [Link].
-
mzCloud. 2 Iodo N methylbenzamide. Retrieved from [Link].
-
NIST. Benzamide, N-(2-iodo-4-methylphenyl)-3-methyl-. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 615861, 2-Iodo-N-isopropylbenzamide. Retrieved from [Link].
Sources
- 1. 2-Iodo-N-methylbenzamide | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-N-methylbenzamide | CymitQuimica [cymitquimica.com]
- 3. 2-Iodo-N-methylbenzamide | 58084-22-3 | ICA08422 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mzCloud – 2 Iodo N methylbenzamide [mzcloud.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
